2-Bromo-6-fluoro-3-nitropyridine
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Overview
Description
2-Bromo-6-fluoro-3-nitropyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 6-fluoro-3-nitropyridine under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Bromo-6-fluoro-3-aminopyridine.
Cross-Coupling: Biaryl or heteroaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitropyridine in various reactions involves the activation of the pyridine ring by the electron-withdrawing nitro and fluoro substituents. This activation facilitates nucleophilic attack and other transformations. The bromine atom serves as a leaving group in substitution reactions, while the nitro group can undergo reduction to form amino derivatives .
Comparison with Similar Compounds
2-Bromo-3-nitropyridine: Lacks the fluorine substituent, resulting in different reactivity and applications.
2-Fluoro-3-nitropyridine: Lacks the bromine substituent, affecting its suitability for cross-coupling reactions.
3-Bromo-2-nitropyridine: Positional isomer with distinct chemical properties and reactivity.
Uniqueness: 2-Bromo-6-fluoro-3-nitropyridine is unique due to the combined presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCRXRKMIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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